

An In-depth Technical Guide on the Pharmacological Profile of SR2640 Hydrochloride

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Compound of Interest

Compound Name: SR2640 hydrochloride

Cat. No.: B2447785

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Abstract

SR2640 hydrochloride is a potent and selective competitive antagonist of the cysteinyl leukotriene D4/E4 (CysLT1) receptor. Cysteinyl leukotrienes (CysLTs) are inflammatory lipid mediators that play a crucial role in the pathophysiology of asthma and other inflammatory conditions by inducing bronchoconstriction, increasing vascular permeability, and promoting eosinophil migration. **SR2640 hydrochloride** exerts its pharmacological effects by specifically blocking the action of LTD4 and LTE4 at the CysLT1 receptor, thereby mitigating the inflammatory cascade. This document provides a comprehensive overview of the pharmacological profile of **SR2640 hydrochloride**, including its mechanism of action, in vitro and in vivo efficacy, and available experimental data.

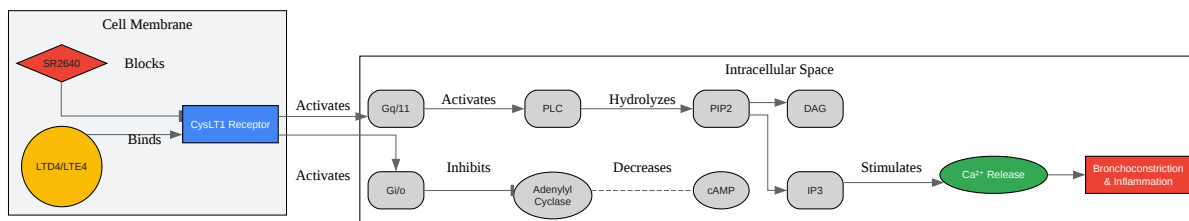
Mechanism of Action

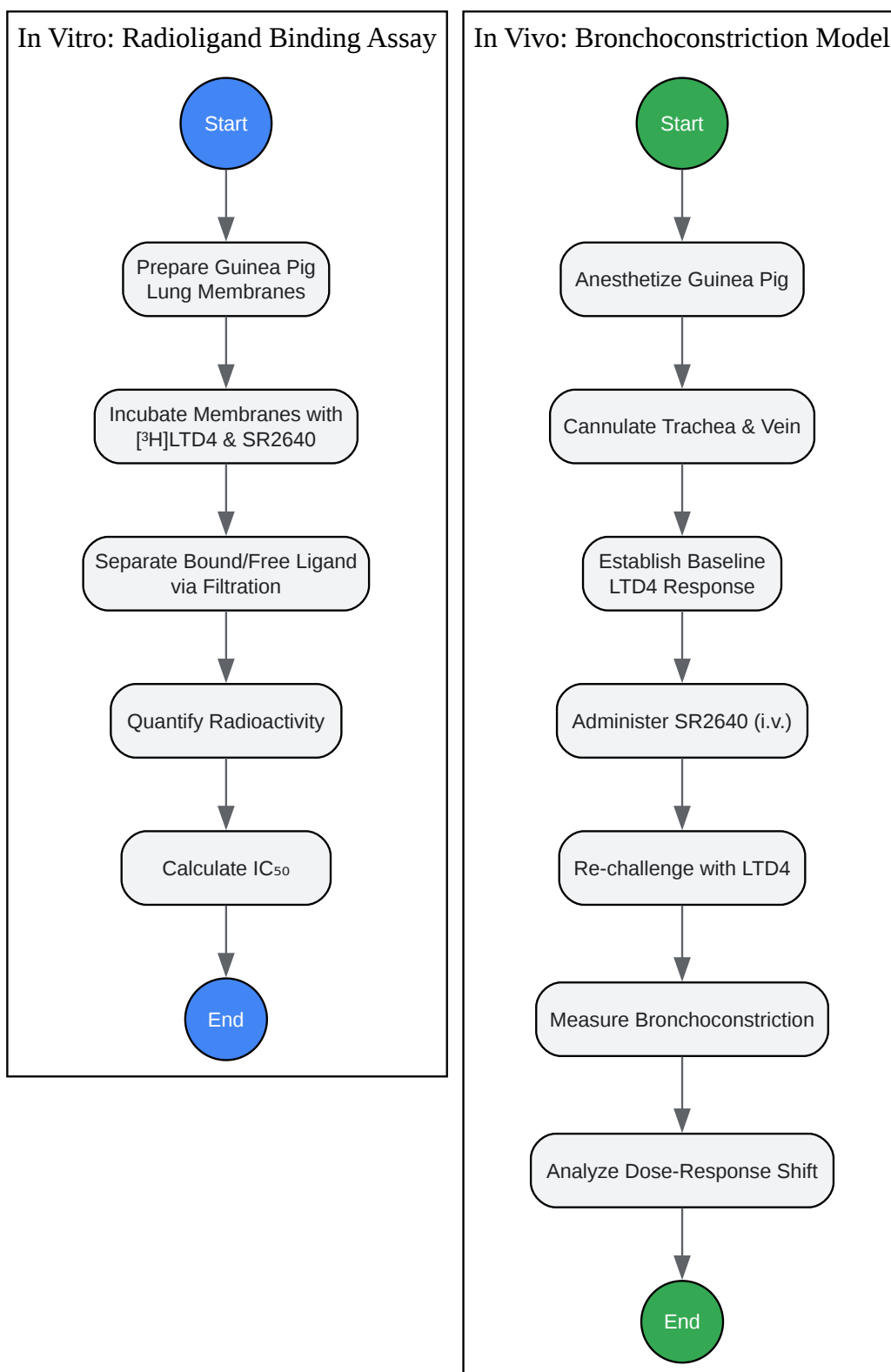
SR2640 hydrochloride is a selective antagonist of the CysLT1 receptor. The binding of endogenous CysLTs, particularly LTD4, to the CysLT1 receptor initiates a cascade of intracellular signaling events. The CysLT1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11 and Gi/o proteins.

Activation of the Gq/11 pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca^{2+}) from the endoplasmic reticulum, leading to smooth muscle contraction and bronchoconstriction. The Gi/o pathway, on the other hand, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, which can also contribute to cellular responses.

SR2640 hydrochloride competitively binds to the CysLT1 receptor, preventing the binding of LTD4 and LTE4 and thereby inhibiting these downstream signaling pathways. This blockade of CysLT-mediated signaling forms the basis of its anti-inflammatory and bronchodilatory effects.

Signaling Pathway Diagram





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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com